ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
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Overview
Description
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a compound known for its unique chemical properties and potential applications in various fields. It is a push-pull olefin, which means it has electron-donating and electron-withdrawing groups on opposite ends of the molecule, creating a significant dipole moment.
Preparation Methods
The synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. The reaction is carried out under reflux conditions in chloroform for two hours, resulting in the formation of the E-isomer of the compound in a 75% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:
Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, while the reverse isomerization can be driven by heat.
Substitution Reactions: The presence of the cyano and carbamate groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Scientific Research Applications
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization between the E and Z forms. This isomerization is driven by ultraviolet light and heat, which causes a significant change in the dipole moment of the molecule. The transition state during isomerization has much more charge separation than the ground state, as indicated by the negative entropy of activation .
Comparison with Similar Compounds
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as ethyl acetoacetate derivatives. While both types of compounds exhibit Z-E isomerization, the equilibrium and conditions for isomerization can differ significantly. For example, the Z-E isomerization of ethyl acetoacetate derivatives can occur under different conditions and may not be as stereoselective as that of this compound .
Similar Compounds
- Ethyl acetoacetate derivatives
- Other cyanoacetyl carbamate derivatives
This compound stands out due to its high stereoselectivity and unique isomerization properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl N-(2-cyano-3-ethoxyprop-2-enoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
JNZGHWBZWCEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC |
Origin of Product |
United States |
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